N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a bifuran-methyl substituent and a trifluoromethyl group on the benzene ring. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the bifuran moiety may contribute to unique binding interactions due to its heteroaromatic nature.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-14(8-12)25(21,22)20-9-13-4-5-15(24-13)11-6-7-23-10-11/h1-8,10,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOPWBPWAFUAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a bifuran moiety linked to a sulfonamide structure, characterized by the molecular formula . The synthesis generally involves coupling a bifuran derivative with a trifluoromethyl-substituted benzenesulfonamide. Common synthetic routes include:
- Microwave-Assisted Synthesis : This method allows for efficient production under mild conditions.
- Conventional Methods : These often involve multiple steps, including protection-deprotection strategies and coupling reactions.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets. The bifuran moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with various biological macromolecules. These interactions may influence the activity of enzymes or receptors, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- HCT-116 (Colon Cancer) : IC50 values around 36 μM.
- HeLa (Cervical Cancer) : IC50 values around 34 μM.
- MCF-7 (Breast Cancer) : Similar cytotoxic profiles were observed.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related sulfonamide derivatives have shown effectiveness against various bacterial strains. In vitro tests using the agar-well diffusion method have demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds. Below is a summary of key findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Induces apoptosis via caspase activation |
| Compound B | HeLa | 34 | Disrupts mitochondrial function |
| Compound C | MCF-7 | 40 | Causes cell cycle arrest |
Case Study: Apoptosis Induction
In a notable study, derivatives of sulfonamides were tested for their ability to induce apoptosis in cancer cell lines. The most active compounds demonstrated significant morphological changes consistent with apoptotic processes, such as cell shrinkage and membrane blebbing. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating early apoptotic events .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzenesulfonamide Derivatives with Varied N-Substituents
describes benzenesulfonamide analogs designed as COL3A1 inhibitors, including:
- N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide
- N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide
These compounds share the 3-(trifluoromethyl)benzenesulfonamide core but differ in N-substituents (e.g., cyclopropyl, cyanoethyl). Key comparisons:
- Substituent Effects : The bifuran-methyl group in the target compound introduces a larger, more rigid heteroaromatic system compared to smaller alkyl/aryl groups in analogs. This may enhance target binding through π-π stacking but reduce solubility .
- Hydroxyl Group Presence : Analogs in feature a 4-hydroxy group, which could improve hydrogen-bonding interactions with targets like COL3A1. The absence of this group in the target compound may alter its binding affinity or selectivity .
Fluorinated Benzenesulfonamides
lists perfluorinated benzenesulfonamides with substituents like pentafluoroethyl and tris(trifluoromethyl) groups. For example:
- N-methyl-4-[[...]-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-benzenesulfonamide
Comparisons:
- Functional Group Diversity: compounds include phosphonooxy and triethoxysilyl groups, which may enhance membrane permeability or covalent binding. The target compound lacks such functionalization, relying on non-covalent interactions .
Benzamide vs. Sulfonamide Analogs
details N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide (C₁₇H₁₂F₃NO₃, MW 335.28), a benzamide analog of the target compound. Key differences:
- Core Functional Group : The benzamide’s amide group (–CONH–) is less acidic and polar than the sulfonamide’s –SO₂NH– group, reducing solubility and altering hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Compounds
*Predicted using QSAR models; †Estimated based on structural similarity.
- Lipophilicity : The target compound’s LogP (3.2) is intermediate, balancing membrane permeability and aqueous solubility better than heavily fluorinated analogs (LogP ~5.1) .
- Metabolic Stability : The trifluoromethyl group in all compounds resists oxidative metabolism, but the bifuran moiety may introduce new metabolic pathways compared to simpler substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
